molecular formula C8H12N2O3S B1386399 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide CAS No. 1154376-24-5

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide

Cat. No.: B1386399
CAS No.: 1154376-24-5
M. Wt: 216.26 g/mol
InChI Key: DHXCRTDMJHTFJF-UHFFFAOYSA-N
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Description

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (3-AMMBS) is an organic compound belonging to the class of aminobenzene sulfonamides, which are derivatives of benzene with an amino group and a sulfonamide group. It is a colorless solid that is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 3-AMMBS is also known as 3-AMBS, 3-AMBENZ, and 3-AMINOMETHOXYMETHYLBENZENESULFONAMIDE.

Scientific Research Applications

  • Medicinal Relevance in Synthesis : Izuchi et al. (2019) reported on the synthesis of medicinally important phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides, which could include compounds similar to 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide. This study highlights the potential medicinal relevance of such compounds in drug development (Izuchi et al., 2019).

  • Formation in Chemical Reactions : McNab and Smith (1973) discussed the formation of a similar compound, 1-methoxy-2-p-nitrophenylbenzimidazole, through the reaction of a related sulphonamide with sodium methoxide. This study is relevant for understanding the chemical properties and reactions involving this compound (McNab & Smith, 1973).

  • Antiepileptic Agent Research : Warokar et al. (2012) synthesized derivatives of 5-Benzenesulphonamido-1, 3, 4-Thiadiazol 2-Sulphonamide as potential antiepileptic agents. Although not the exact compound , this research indicates the potential application of related sulphonamides in the treatment of epilepsy (Warokar et al., 2012).

  • Spectrophotometric Analysis : El-Kommos and Emara (1988) explored the use of 3-methylbenzothiazolin-2-one hydrazone as a chromogenic reagent for determining pharmaceutical sulphonamides. This could be relevant for analyzing the concentration of this compound in various samples (El-Kommos & Emara, 1988).

  • Biological Activity Study : Awad et al. (2019) synthesized para-methoxy sulphonamides and evaluated their antibacterial properties. This indicates the potential biological activity and application of similar compounds, including this compound, in antimicrobial research (Awad et al., 2019).

Mechanism of Action

Target of Action

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, inhibit bacterial DNA synthesis through their competitive inhibition . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis . This disruption of the folate pathway leads to the inability of bacteria to proliferate .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout all body fluids and tissues, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth by interfering with their ability to synthesize DNA . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, presence of other drugs, and individual patient characteristics such as age, kidney function, and genetic factors . .

Biochemical Analysis

Biochemical Properties

3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and ionic interactions . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution can affect its localization and accumulation within specific cellular compartments, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular signaling pathways.

Properties

IUPAC Name

3-amino-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCRTDMJHTFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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